molecular formula C9H12 B089791 Propylbenzene CAS No. 103-65-1

Propylbenzene

Cat. No. B089791
Key on ui cas rn: 103-65-1
M. Wt: 120.19 g/mol
InChI Key: ODLMAHJVESYWTB-UHFFFAOYSA-N
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Patent
US04261651

Procedure details

Crushed anhydrous aluminium trichloride (1.28 mole) was suspended in dry carbon disulphide (348 ml). Acetylchloride (1.1 mole) and n-propylbenzene (1.0 mole) was dissolved in dry carbon disulphide (348 ml) and added to the suspension of aluminium trichloride under anhydrous conditions. The mixture was then left to stir overnight. The solvent was distilled from the reaction mixture and the viscous residue poured onto crushed ice and stirred for 0.5 hours. The product was extracted into ether and the extract washed with water and dried (Na2SO4). The ether was removed by distillation and the oily residue distilled. The product had mpt 132° C. at 0.1 mm Hg.
Quantity
1.28 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
348 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
348 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=[O:7])[CH3:6].[CH3:9][CH2:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1>C(=S)=S>[CH3:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:5]([CH3:6])=[O:7])=[CH:14][CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.28 mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 mol
Type
reactant
Smiles
CCCC=1C=CC=CC1
Name
Quantity
348 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
348 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was then left
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled from the reaction mixture
ADDITION
Type
ADDITION
Details
the viscous residue poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
STIRRING
Type
STIRRING
Details
stirred for 0.5 hours
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
WASH
Type
WASH
Details
the extract washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The ether was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the oily residue distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CCCC1=CC=C(C=C1)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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